(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
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Overview
Description
(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves multiple steps, including cyclization and functional group transformations. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Nicotine Related Compound E: A compound with a similar structural motif but different functional groups.
(-)-Carvone: A natural compound with similar bioactive properties.
Uniqueness
(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one stands out due to its unique tetracyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |
InChI |
InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3/t7-,8+,9-,10-,11+,12-,14+,15+/m0/s1 |
InChI Key |
CFCZKBUBOFFSDG-IINNPFECSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3[C@](O3)([C@H](C[C@@H]4[C@](O4)(C[C@@H]2OC1=O)C)O)C |
Canonical SMILES |
CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C |
Origin of Product |
United States |
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